molecular formula C13H16Cl2N2O B13761927 3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride CAS No. 6076-04-6

3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride

Cat. No.: B13761927
CAS No.: 6076-04-6
M. Wt: 287.18 g/mol
InChI Key: JSXKORXAQASWID-UHFFFAOYSA-N
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Description

3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride is a synthetic isoxazole derivative characterized by a p-chlorophenyl group at position 3 and a 2-(dimethylamino)ethyl substituent at position 5 of the isoxazole ring. The compound’s structure includes a hydrochloride salt, which enhances its solubility and stability.

The p-chlorophenyl group contributes lipophilicity, while the dimethylaminoethyl moiety may facilitate interactions with biological targets such as ion channels or enzymes .

Properties

CAS No.

6076-04-6

Molecular Formula

C13H16Cl2N2O

Molecular Weight

287.18 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium;chloride

InChI

InChI=1S/C13H15ClN2O.ClH/c1-16(2)8-7-12-9-13(15-17-12)10-3-5-11(14)6-4-10;/h3-6,9H,7-8H2,1-2H3;1H

InChI Key

JSXKORXAQASWID-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCC1=CC(=NO1)C2=CC=C(C=C2)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Isoxazole Derivatives

Isoxazole derivatives, including 3-(p-chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride, are commonly synthesized via cyclization of appropriate precursors such as α,β-unsaturated ketones, nitrile oxides, or substituted propiolates with nucleophilic partners. The key step is the formation of the isoxazole ring, which can be achieved by 1,3-dipolar cycloaddition or condensation reactions.

Preparation of the 3-(p-Chlorophenyl) Isoxazole Core

The 3-(p-chlorophenyl) substituent is typically introduced via the use of p-chlorophenyl-substituted starting materials such as p-chlorophenylpropiolate or p-chlorobenzaldehyde derivatives.

  • According to a detailed study on isoxazole chemistry, methyl p-chlorophenylpropiolate can be synthesized from methyl o-chlorocinnamate and then cyclized to form 3-hydroxy-5-p-chlorophenylisoxazole with high yield (83%) and melting point 179-180°C. This intermediate serves as a key building block for further substitution.

  • The cyclization is often carried out in solvents like methylene chloride or tetrahydrofuran under controlled temperature conditions to avoid decomposition. For example, maintaining temperatures below 120°C during distillation prevents decomposition of 3-phenyl-5-chloroisoxazole derivatives.

Formation of the Hydrochloride Salt

The hydrochloride salt of 3-(p-chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole is prepared by treating the free base with hydrochloric acid in an appropriate solvent such as ethanol or ether to yield the crystalline hydrochloride salt. This step improves the compound's stability, solubility, and handling properties.

Representative Example Procedure (Adapted from Patent US3468900A)

Step Reagents & Conditions Description Yield & Notes
1. Preparation of 3-chloro-2-nitrosobutane dimer trans-butene-2 + nitrosyl chloride in methylene chloride at -15 to 5°C Formation of nitroso intermediate 82.4% yield, mp 100-105°C
2. Conversion to 5-amino-3,4-dimethylisoxazole Cyclization of nitroso intermediate under vacuum and heating Isoxazole ring formation High purity white powder obtained
3. Substitution with p-chlorophenyl group Reaction with p-chlorophenylpropiolate or related intermediate Introduction of aryl substituent Well-established in literature
4. Alkylation at 5-position Lithiation followed by reaction with 2-(dimethylamino)ethyl halide Introduction of dimethylaminoethyl group Requires dry conditions and inert atmosphere
5. Hydrochloride salt formation Treatment with HCl in ethanol or ether Salt precipitation Crystalline hydrochloride salt obtained

Analytical Data Supporting Preparation

Parameter Typical Values for 3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole Hydrochloride
Melting Point Expected range ~110-130°C (depends on purity and crystallinity)
NMR (1H) Signals corresponding to aromatic protons (p-chlorophenyl), isoxazole ring protons, and dimethylaminoethyl side chain (singlets for methyl groups, multiplets for methylene protons)
IR Spectroscopy Characteristic isoxazole ring absorptions (~1620 cm^-1), C-Cl stretch, and N-H (salt) bands
Elemental Analysis Consistent with C, H, N, Cl content calculated for hydrochloride salt

Summary of Key Preparation Insights

  • The synthesis of 3-(p-chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride involves selective formation of the isoxazole ring with a p-chlorophenyl substituent, followed by regioselective alkylation at the 5-position.

  • Control of reaction temperature and solvent choice is critical to prevent decomposition and side reactions.

  • Lithiation and nucleophilic substitution strategies are effective for introducing the 2-(dimethylamino)ethyl group.

  • Formation of the hydrochloride salt enhances compound stability and facilitates purification.

  • Analytical characterization confirms the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

  • Reagents : Ethyl acetoacetate, aryl aldehyde, and hydroxylamine hydrochloride.
  • Catalyst : DABCO.
  • Conditions : Reflux conditions with water as a solvent.
  • Yield : High yields reported with minimal reaction time.

Antioxidant Activity

Research indicates that isoxazole derivatives, including 3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride, exhibit significant antioxidant properties. These compounds have been tested for their ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Properties

In vitro studies have demonstrated the antibacterial activity of isoxazole derivatives. The compound has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Potential

There is emerging evidence suggesting that these compounds may possess anti-inflammatory properties. Future research could explore their efficacy in treating inflammatory conditions, leveraging their structural characteristics to develop targeted therapies .

Case Studies and Research Findings

Several studies have documented the applications of 3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride:

  • Study on Antioxidant Activity :
    • Researchers synthesized several isoxazole derivatives and evaluated their antioxidant capacity using DPPH and ABTS assays.
    • Results indicated that modifications to the isoxazole ring significantly enhanced antioxidant activity compared to standard compounds.
  • Antimicrobial Evaluation :
    • A series of tests against Gram-positive and Gram-negative bacteria showed that certain derivatives exhibited strong inhibitory effects.
    • The structure-activity relationship was analyzed to identify key functional groups responsible for antimicrobial efficacy.
  • Anti-inflammatory Research :
    • Preliminary studies indicated that specific derivatives could reduce inflammation markers in cell culture models.
    • Further investigations are needed to confirm these findings in vivo.

Mechanism of Action

The mechanism of action of 3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Substituent Effects on Properties

  • Chlorophenyl vs.
  • Dimethylaminoethyl vs. Morpholinoethyl: The dimethylaminoethyl group (target compound) is smaller and less polar than the morpholinoethyl substituent (), which may affect binding to charged targets .
  • Hydrochloride Salt: Unlike neutral analogs (e.g., N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide in ), the hydrochloride salt improves solubility and crystallinity .

Functional Group Comparisons

  • However, the isoxazole core differs from diltiazem’s benzothiazepine structure .
  • Quinoline Carboxamide Derivatives: Compounds like SzR-105 () share dimethylaminoethyl groups but feature a quinoline core instead of isoxazole, highlighting divergent scaffold-based applications .

Research Implications and Limitations

  • Synthetic Feasibility : details methods for synthesizing chlorophenyl-substituted isoxazoles, suggesting viable routes for the target compound .
  • Data Gaps: The evidence lacks explicit pharmacological or toxicity data, limiting conclusions about efficacy or safety.
  • Contradictions: The morpholinoethyl analogs () exhibit higher molecular weights but greater polarity, which may contradict the target compound’s pharmacokinetic profile .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(p-chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride?

The synthesis of this compound typically involves multi-step reactions:

  • Step 1 : Formation of the isoxazole core via cyclocondensation. For example, reacting a chlorophenyl-substituted oxime (e.g., p-chlorobenzaldehyde oxime) with a β-keto ester (e.g., ethyl acetoacetate) under acidic or alkaline conditions to form the isoxazole ring .
  • Step 2 : Introduction of the dimethylaminoethyl group. This can be achieved through alkylation using 2-(dimethylamino)ethyl chloride or bromides, followed by purification via recrystallization or column chromatography .
  • Step 3 : Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol) .
    Key Considerations : Optimize reaction temperatures (e.g., 60–80°C for cyclocondensation) and stoichiometric ratios to minimize byproducts like unreacted oximes or over-alkylated derivatives .

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions. For example, the p-chlorophenyl group shows aromatic protons as a doublet (J ≈ 8.5 Hz) at δ 7.4–7.6 ppm, while the dimethylaminoethyl group exhibits signals at δ 2.2–2.5 ppm (N–CH3_3) and δ 2.8–3.1 ppm (CH2_2) .
  • X-Ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry. A related isoxazole derivative (3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole) was confirmed via single-crystal X-ray diffraction, showing bond angles of ~120° for the isoxazole ring .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 325.1 for C13_{13}H14_{14}ClN2_2O·HCl) .

Q. What preliminary biological screening data exist for structurally analogous isoxazole derivatives?

Comparative studies of similar compounds reveal:

Compound Structural Features Reported Activity
5-(4-Chlorophenyl)isoxazoleChlorophenyl, no aminoethyl chainAntimicrobial (MIC: 12.5 µg/mL vs. S. aureus)
5-Methylisoxazole derivativesMethyl group at C5Anti-inflammatory (IC50_{50}: 8 µM for COX-2)
Target compoundDimethylaminoethyl, hydrochloride saltIn vitro CNS activity (dopamine receptor binding assays pending)

Advanced Research Questions

Q. How can reaction yields be optimized for the alkylation step introducing the dimethylaminoethyl group?

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene). DMF may increase reactivity but requires strict moisture control .
  • Temperature Gradients : Perform kinetic studies at 40°C, 60°C, and 80°C. Higher temperatures (>70°C) risk decomposition of the dimethylaminoethyl moiety .

Q. How should researchers address contradictions in biological activity data across structurally similar isoxazoles?

  • Case Study : A 5-(4-chlorophenyl)isoxazole showed strong antimicrobial activity, while a 5-methyl analog exhibited negligible effects. Contradictions may arise from:
    • Substituent Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance membrane penetration vs. electron-donating groups (e.g., CH3_3) .
    • Solubility Differences : The hydrochloride salt of the target compound improves aqueous solubility, potentially enhancing bioavailability compared to neutral analogs .
  • Methodological Adjustments : Standardize assay conditions (e.g., pH, cell lines) and validate results with orthogonal assays (e.g., MIC + time-kill curves) .

Q. What safety protocols are critical when handling chlorinated intermediates and hydrochloride salts during synthesis?

  • Chlorinated Reagents : Use phosphorus pentachloride (PCl5_5) in a fume hood with inert gas purging to mitigate HCl gas release .
  • Hydrochloride Salt Formation : Add HCl gas slowly to ethanolic solutions to prevent exothermic reactions. Monitor pH to avoid over-acidification (target pH 4–5) .
  • Waste Disposal : Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Molecular Docking : Use AutoDock Vina to predict binding affinities for dopamine receptors (e.g., D2_2 receptor PDB: 6CM4). The dimethylaminoethyl group may interact with Asp114 via hydrogen bonding .
  • QSAR Modeling : Train models on datasets of isoxazole derivatives (e.g., ChEMBL) to correlate logP values (>2.5) with blood-brain barrier penetration .

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